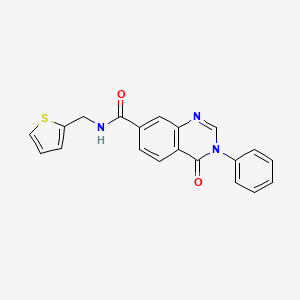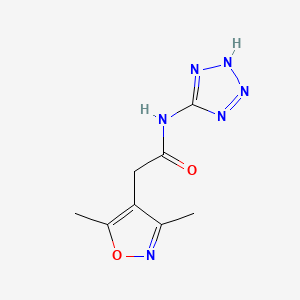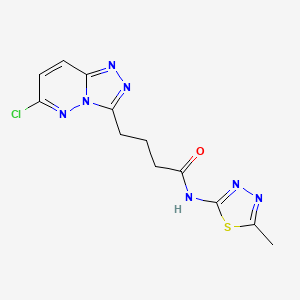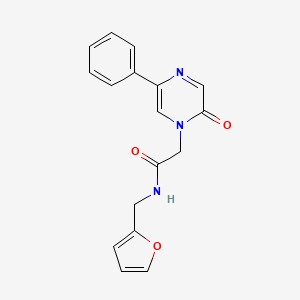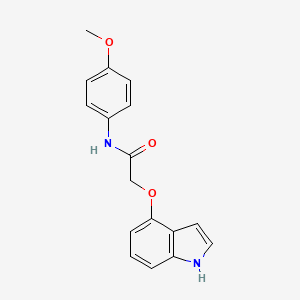
N-(3-acetylphenyl)-3-(4-bromo-1H-indol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-3-(4-bromo-1H-indol-1-yl)propanamide is an organic compound that belongs to the class of amides It features a complex structure with an indole ring substituted with a bromine atom and a phenyl ring substituted with an acetyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-3-(4-bromo-1H-indol-1-yl)propanamide typically involves multi-step organic reactions. One common method includes:
Formation of the Indole Ring: Starting with a suitable precursor, the indole ring is synthesized and brominated at the 4-position using bromine or N-bromosuccinimide.
Acetylation of Phenyl Ring: The phenyl ring is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Amide Bond Formation: The final step involves coupling the acetylated phenyl ring with the brominated indole through an amide bond formation using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, forming carboxylic acids.
Reduction: Reduction of the carbonyl group in the acetyl moiety can yield alcohol derivatives.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
N-(3-acetylphenyl)-3-(4-bromo-1H-indol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3-acetylphenyl)-3-(4-bromo-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target of interest.
類似化合物との比較
N-(3-acetylphenyl)-3-(1H-indol-1-yl)propanamide: Lacks the bromine substitution on the indole ring.
N-(3-acetylphenyl)-3-(4-chloro-1H-indol-1-yl)propanamide: Substituted with chlorine instead of bromine.
N-(3-acetylphenyl)-3-(4-methyl-1H-indol-1-yl)propanamide: Substituted with a methyl group instead of bromine.
Uniqueness: The presence of the bromine atom on the indole ring in N-(3-acetylphenyl)-3-(4-bromo-1H-indol-1-yl)propanamide can significantly influence its reactivity and biological activity compared to its analogs. Bromine’s electron-withdrawing nature can affect the compound’s interaction with biological targets and its overall stability.
特性
分子式 |
C19H17BrN2O2 |
|---|---|
分子量 |
385.3 g/mol |
IUPAC名 |
N-(3-acetylphenyl)-3-(4-bromoindol-1-yl)propanamide |
InChI |
InChI=1S/C19H17BrN2O2/c1-13(23)14-4-2-5-15(12-14)21-19(24)9-11-22-10-8-16-17(20)6-3-7-18(16)22/h2-8,10,12H,9,11H2,1H3,(H,21,24) |
InChIキー |
XTPXOFUZWXKVPE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCN2C=CC3=C2C=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



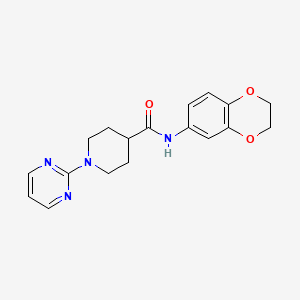
![1-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12173465.png)
![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12173468.png)
![5-(azepan-1-ylsulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B12173478.png)
![4-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B12173483.png)
![N-[3-(naphthalen-1-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide](/img/structure/B12173495.png)
